(S)-3-Methyl-2-pentanone chemical properties and structure
(S)-3-Methyl-2-pentanone chemical properties and structure
An In-depth Technical Guide to (S)-3-Methyl-2-pentanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Methyl-2-pentanone, an aliphatic ketone, is a chiral molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and spectroscopic data. The information is presented to support research and development activities requiring a detailed understanding of this compound.
Chemical Structure and Identification
(S)-3-Methyl-2-pentanone is the (S)-enantiomer of 3-methyl-2-pentanone (B1360105). The structure consists of a pentanone backbone with a methyl group at the third carbon atom, which is the stereocenter.
Structural Diagram
Caption: 2D structure of (S)-3-Methyl-2-pentanone.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3S)-3-methylpentan-2-one[1] |
| CAS Number | 2695-53-6[1] |
| Molecular Formula | C₆H₁₂O[1][2][3][4] |
| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1[1] |
| InChIKey | UIHCLUNTQKBZGK-YFKPBYRVSA-N[1] |
| Canonical SMILES | CC--INVALID-LINK--C(=O)C[1] |
| Synonyms | (+)-3-Methyl-2-pentanone, (S)-(+)-Methyl sec-butyl ketone[1] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of 3-methyl-2-pentanone. Data for the specific (S)-enantiomer is limited; therefore, data for the racemate is provided where specific enantiomeric data is unavailable.
General Properties
| Property | Value |
| Molecular Weight | 100.16 g/mol [2][5] |
| Appearance | Colorless to slightly yellow liquid[2] |
| Odor | Peppermint-like[4][6] |
Thermodynamic Properties
| Property | Value |
| Boiling Point | 118 °C at 758 mmHg[2][5][6] |
| Melting Point | -83 °C[4] |
| Flash Point | 12 °C (53.6 °F) - closed cup[2][5] |
| Vapor Pressure | 18.2 mmHg at 25 °C[2] |
Other Physical Properties
| Property | Value |
| Density | 0.815 g/mL at 25 °C[2][5][6] |
| Refractive Index (n20/D) | 1.4012[4] |
| Solubility in Water | 2.26 wt % at 20 °C[4] |
| Solubility in Organic Solvents | Soluble in alcohol[6] |
| LogP | 1.62[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (S)-3-Methyl-2-pentanone.
NMR Spectroscopy
¹H NMR:
-
The proton NMR spectrum of 3-methyl-2-pentanone in CDCl₃ shows characteristic signals.[7][8]
-
Approximate chemical shifts (δ) are: 2.46 ppm (multiplet, 1H, CH), 2.14 ppm (singlet, 3H, COCH₃), 1.69 ppm and 1.41 ppm (multiplets, 2H, CH₂), 1.08 ppm (doublet, 3H, CHCH₃), and 0.89 ppm (triplet, 3H, CH₂CH₃).[8]
¹³C NMR:
-
The carbon NMR spectrum provides information about the carbon framework.
-
For the related compound, 3-methyl-2-butanone, the carbonyl carbon (C=O) appears at a weak signal around 210.5 ppm.[9] The carbons attached to the carbonyl group appear at approximately 44.6 ppm and 29.5 ppm.[9]
Infrared (IR) Spectroscopy
-
The IR spectrum of 3-methyl-2-pentanone will show a strong characteristic absorption band for the C=O stretch of the ketone group, typically in the range of 1705-1725 cm⁻¹.
-
An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc.[3]
Mass Spectrometry (MS)
-
The mass spectrum (electron ionization) of 3-methyl-2-pentanone is available through the NIST WebBook.[10]
Experimental Protocols
While a specific, detailed protocol for the asymmetric synthesis of (S)-3-Methyl-2-pentanone was not found in the search results, a general synthetic approach can be outlined based on established chemical reactions.
Synthesis via Acetoacetic Ester
A common method for preparing ketones is the acetoacetic ester synthesis.[11]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 3-Methyl-2-pentanone.
Methodology Outline:
-
Preparation of the Enolate: Acetoacetic ester is treated with a strong base, such as sodium ethoxide, to form the enolate.[11]
-
First Alkylation: The enolate is reacted with methyl iodide to introduce a methyl group at the α-position.[11]
-
Second Alkylation: The resulting intermediate is again treated with a base to form a new enolate, which is then reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group.[11]
-
Hydrolysis and Decarboxylation: The dialkylated acetoacetic ester is then subjected to acidic hydrolysis and heating, which cleaves the ester and causes decarboxylation to yield the final ketone product.[11]
Note: To obtain the (S)-enantiomer specifically, an asymmetric synthesis approach would be required, potentially involving a chiral auxiliary or a chiral catalyst. The above protocol describes the synthesis of the racemic mixture.
Applications and Safety
Applications
-
(S)-3-Methyl-2-pentanone is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6]
Safety Information
-
Hazard Statements: H225: Highly flammable liquid and vapor.[4][12]
-
Precautionary Statements: P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
It is incompatible with strong oxidizing agents.
Conclusion
(S)-3-Methyl-2-pentanone is a valuable chiral building block in organic synthesis. This guide has provided a summary of its key chemical properties, structural details, and spectroscopic data to aid researchers in its application. While general synthetic routes are established, further research into its asymmetric synthesis would be beneficial for applications requiring high enantiopurity.
References
- 1. 3-Methyl-2-pentanone, (3S)- | C6H12O | CID 6994393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]
- 5. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]
- 6. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-METHYL-2-PENTANONE(565-61-7) 1H NMR spectrum [chemicalbook.com]
- 9. hnl7_sln.html [ursula.chem.yale.edu]
- 10. 2-Pentanone, 3-methyl- [webbook.nist.gov]
- 11. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]
- 12. echemi.com [echemi.com]
